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Compound of Interest

Compound Name: Pent-2-en-2-ol

Cat. No.: B14554449

An In-depth Technical Guide to Pent-2-en-2-ol: Structure, Properties, and Nomenclature

This technical guide provides a comprehensive overview of the chemical compound pent-2-en-
2-ol, including its chemical structure, IUPAC name, physicochemical properties, and an
illustrative synthetic protocol. This document is intended for researchers, scientists, and
professionals in the field of drug development and organic chemistry.

Chemical Structure and IUPAC Name

Pent-2-en-2-ol is an organic compound classified as an alkenol. Its structure consists of a five-
carbon chain. A double bond is located at the second carbon position (C2), and a hydroxy! (-
OH) group is also attached to the second carbon atom. This arrangement makes it a tertiary
alcohol. The presence of the double bond allows for the existence of geometric isomers,
namely (E)- and (2)-pent-2-en-2-ol. The IUPAC name for the trans isomer is (E)-pent-2-en-2-
ol.[1][2]

The molecular formula for pent-2-en-2-ol is CsH100.[1]

Physicochemical Properties

The following table summarizes the key quantitative data for pent-2-en-2-ol.
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Property Value

Molecular Formula CsH100[1]

Molar Mass 86.13 g/mol [1]

Density 0.824 g/mL at 25 °CJ[1]
Melting Point -43 °C[1]

Boiling Point 98-99 °C[1]

Flash Point 56°F (13.3°C)[1]

Vapor Pressure 51 mm Hg at 25 °C[1]
Refractive Index n20/D 1.416[1]

pKa 14.56 + 0.29 (Predicted)[1]

Experimental Protocols: lllustrative Synthesis of a
Pentenol Isomer

A specific experimental protocol for the synthesis of pent-2-en-2-ol is not readily available in
the searched literature. However, a representative procedure for a structurally related
compound, (R)-(-)-pent-4-en-2-0l, illustrates a common synthetic methodology for preparing
chiral alcohols. This procedure involves the asymmetric allylation of an aldehyde.

Synthesis of (R)-(-)-4-penten-2-ol
This synthesis proceeds in two main stages:

e Reaction: A solution of acetaldehyde in diethyl ether is added to a stirred solution of (-)-
IpczB(allyl)borane (a chiral allylborane reagent) in dry diethyl ether at -78 °C. The reaction
mixture is stirred for one hour at this temperature.

e Workup and Purification: Following the initial reaction, 3 M sodium hydroxide (NaOH) and
30% hydrogen peroxide (H202) are added. The mixture is then stirred for an additional two
hours at 25 °C. The organic layer is separated, and the aqueous layer is extracted with
diethyl ether. The combined organic extracts are washed with brine and dried over
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anhydrous sodium sulfate. After solvent removal, the resulting residue is distilled to yield (R)-
(-)-4-penten-2-ol as a colorless liquid.

Visualization of IUPAC Nomenclature

The following diagram illustrates the logical relationship between the structural components of
pent-2-en-2-ol and its IUPAC name.

Chemical Structure IUPAC Name

-OH at C2 -2-ol

C=CatC2 f=--f--

Five-carbon chain

Click to download full resolution via product page

Caption: Logical breakdown of the IUPAC name for pent-2-en-2-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. chembk.com [chembk.com]

e 2. (E)-pent-2-en-2-ol | C5H100 | CID 5463824 - PubChem [pubchem.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 3/4 Tech Support


https://www.benchchem.com/product/b14554449?utm_src=pdf-body
https://www.benchchem.com/product/b14554449?utm_src=pdf-body-img
https://www.benchchem.com/product/b14554449?utm_src=pdf-body
https://www.benchchem.com/product/b14554449?utm_src=pdf-custom-synthesis
https://www.chembk.com/en/chem/pent-2-en-2-ol
https://pubchem.ncbi.nlm.nih.gov/compound/5463824
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14554449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [chemical structure and IUPAC name of pent-2-en-2-ol].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14554449#chemical-structure-and-iupac-name-of-
pent-2-en-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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